molecular formula C37H52Cl3NO2 B12703990 benzyl-hexadecyl-dimethylazanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate CAS No. 94158-10-8

benzyl-hexadecyl-dimethylazanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate

Cat. No.: B12703990
CAS No.: 94158-10-8
M. Wt: 649.2 g/mol
InChI Key: DWRZXHKDQUYYBW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl-hexadecyl-dimethylazanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate involves the reaction of benzyl-hexadecyl-dimethylazanium with 5-chloro-2-(2,4-dichlorophenoxy)phenolate under controlled conditions. The reaction typically takes place in an organic solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The reaction is monitored using techniques such as thin-layer chromatography (TLC) to ensure the complete formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent quality and yield of the compound. The final product is purified using techniques such as recrystallization or column chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Benzyl-hexadecyl-dimethylazanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reactions are typically carried out under mild conditions, with temperatures ranging from 20-40°C and reaction times varying from a few minutes to several hours .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with different functional groups .

Scientific Research Applications

Benzyl-hexadecyl-dimethylazanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl-hexadecyl-dimethylazanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate involves its interaction with molecular targets and pathways within cells. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Benzyl-hexadecyl-dimethylazanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of benzyl-hexadecyl-dimethylazanium and 5-chloro-2-(2,4-dichlorophenoxy)phenolate, which imparts distinct properties and applications.

Properties

CAS No.

94158-10-8

Molecular Formula

C37H52Cl3NO2

Molecular Weight

649.2 g/mol

IUPAC Name

benzyl-hexadecyl-dimethylazanium;5-chloro-2-(2,4-dichlorophenoxy)phenolate

InChI

InChI=1S/C25H46N.C12H7Cl3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-26(2,3)24-25-21-18-17-19-22-25;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h17-19,21-22H,4-16,20,23-24H2,1-3H3;1-6,16H/q+1;/p-1

InChI Key

DWRZXHKDQUYYBW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.